molecular formula C18H21NO5 B2570405 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2321336-56-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2570405
CAS No.: 2321336-56-3
M. Wt: 331.368
InChI Key: CKXHZHMKHTWMBI-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
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Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇NO₃
  • Molecular Weight : 259.3004 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, particularly the NLRP3 inflammasome, which is crucial in innate immunity and has been implicated in several diseases, including neurodegenerative disorders.

Key Mechanisms:

  • NLRP3 Inflammasome Inhibition : The compound demonstrates potential as a selective NLRP3 inhibitor, which is significant for conditions characterized by inflammation.
  • Antioxidant Activity : By modulating oxidative stress responses, the compound may protect cells from damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NLRP3 InhibitionIC₅₀ = 0.91 μM
Cytotoxicity in J774A.1 cellsNo significant cytotoxicity at 10 μM
Antioxidant PropertiesReduction of ROS levels in cultured cells

Case Study 1: NLRP3 Inflammasome Inhibition

In a study examining the efficacy of various compounds on the NLRP3 inflammasome, this compound was found to inhibit IL-1β production significantly. When administered in vivo at a dose of 10 mg/kg, it resulted in approximately 75% suppression of IL-1β levels without affecting TNF-α levels, indicating its selective action on the NLRP3 pathway .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound showed that it effectively reduced oxidative stress markers in cell cultures exposed to high levels of ROS. This suggests potential therapeutic applications in conditions where oxidative stress plays a critical role .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c20-18(4-2-13-1-3-16-17(7-13)24-12-23-16)19-8-15(9-19)22-11-14-5-6-21-10-14/h1-4,7,14-15H,5-6,8-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXHZHMKHTWMBI-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.